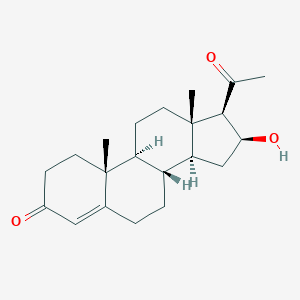

Pregn-4-ene-3,20-dione, 16beta-hydroxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pregn-4-ene-3,20-dione, 16beta-hydroxy- is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pregn-4-ene-3,20-dione, 16beta-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregn-4-ene-3,20-dione, 16beta-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Therapeutic Applications

Hormonal Therapy:

16β-hydroxyprogesterone is primarily recognized for its role in hormonal therapies. It is involved in the regulation of various physiological processes, including:

- Pregnancy Maintenance: This compound plays a crucial role in maintaining pregnancy by supporting the uterine lining and preventing premature labor .

- Mammary Tissue Development: It is essential for the development of mammary glands necessary for lactation .

Pharmaceutical Development:

Research has indicated that derivatives of 16β-hydroxyprogesterone serve as intermediates in the synthesis of corticosteroids such as hydrocortisone and prednisolone. These corticosteroids are vital in treating inflammatory conditions and autoimmune diseases .

Biosynthesis and Metabolism

Biosynthesis Pathways:

The metabolism of pregnenolone, a precursor to 16β-hydroxyprogesterone, has been extensively studied. Research shows that pregnenolone can be converted into various Δ16-steroids through specific enzymatic pathways in tissues such as the adrenal cortex and testes. These pathways are crucial for understanding how steroid hormones are synthesized and regulated within the body .

Genetic Polymorphisms:

Recent studies have investigated how genetic variations affect the sulfation of pregnenolone by sulfotransferase enzymes. These variations may influence individual responses to hormonal treatments and contribute to differences in steroid hormone homeostasis among populations .

Neurosteroid Activity

Neuroprotective Effects:

16β-hydroxyprogesterone is part of a broader category known as neurosteroids, which have been shown to modulate neuronal activity and offer neuroprotective benefits. This compound affects neurotransmitter systems, particularly GABAergic and glutamatergic signaling pathways, which are critical for memory function and mood regulation .

Research Findings:

Studies indicate that neurosteroids like allopregnanolone (derived from progesterone) can enhance synaptic plasticity and have antidepressant effects. The modulation of GABA receptors by these compounds suggests potential therapeutic strategies for treating mood disorders and cognitive deficits .

Case Studies and Experimental Findings

特性

CAS番号 |

17779-71-4 |

|---|---|

分子式 |

C21H30O3 |

分子量 |

330.5 g/mol |

IUPAC名 |

(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |

InChIキー |

LOVNYFVWYTXDRE-MQWPULPWSA-N |

SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

異性体SMILES |

CC(=O)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

正規SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。